molecular formula C8H15NO6 B583424 N-[1,2-13C2]Acetyl-D-glucosamine CAS No. 157668-96-7

N-[1,2-13C2]Acetyl-D-glucosamine

Cat. No.: B583424
CAS No.: 157668-96-7
M. Wt: 223.194
InChI Key: MBLBDJOUHNCFQT-CUGDZZDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . This layered structure is called peptidoglycan .


Synthesis Analysis

GlcN and its acetylated derivative, GlcNAc, are currently produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells . Microbial fermentation by filamentous fungi or recombinant Escherichia coli, as an alternative method for the production of GlcN and GlcNAc, is attracting increasing attention because it is an environmentally friendly process .


Molecular Structure Analysis

The molecular structure of N-Acetyl-D-glucosamine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The first step in GlcNAc metabolism is phosphorylation to GlcNAc-6-phosphate . In bacteria, the ROK family kinase NagK performs this activity .


Physical and Chemical Properties Analysis

N-Acetyl-D-glucosamine is a hydrophilic molecule and is mostly water-soluble . Its melting point is 211 °C .

Scientific Research Applications

  • Pharmacological and Therapeutic Applications : Glucosamine, including its derivative N-acetyl glucosamine, is noted for its therapeutic potential in various diseases. It has been particularly effective in relieving osteoarthritis symptoms and shows promise for cardiovascular diseases, neurological deficits, skin disorders, and cancer due to its antioxidant and anti-inflammatory activities (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

  • Industrial Applications : N-Acetyl-D-glucosamine (GlcNAc) has significant industrial value in medical, agricultural, biofuel, and food industries. A study showcased a β-N-acetylhexosaminidase from Streptomyces alfalfae that demonstrated high potential for efficient and environmentally-friendly production of GlcNAc (Lv et al., 2019).

  • Conformational Analysis in Biomolecules : The conformation of the N-acetyl group in N-Acetyl-D-glucosamine was explored using NMR spectroscopy, aiding in the detailed analysis of its structure in larger biomolecules like glycoproteins and polysaccharides (Xue & Nestor, 2022).

  • Enzymatic Production for Biotechnological Applications : The enzymatic production of GlcNAc from colloidal α-chitin using an enzyme cocktail was explored as an environmentally-friendly alternative to chemical processes, with over 90% yield achieved in certain conditions, showcasing its biotechnological applications (Cardozo et al., 2019).

  • Biomedical Agent and Functional Food Additive : GlcNAc is widely used as a pharmacological agent and functional food additive. Its production via enzymatic processes, such as using chitinases from Paenibacillus barengoltzii, has been studied for its potential in bioconversion of chitin to GlcNAc, indicating its significant role in the medical and food industries (Fu et al., 2014).

  • Role in Biological Recognition Systems : GlcNAc 2-epimerase, an enzyme involved in NeuAc biosynthesis, was identified and characterized, showing its significance in biological recognition systems (Maru et al., 1996).

  • Skin and Health Benefits : Both glucosamine and N-acetyl glucosamine have been found to have beneficial effects on skin health, including accelerating wound healing, improving hydration, and decreasing wrinkles. They also exhibit anti-inflammatory and chondroprotective effects (Bissett, 2006).

  • Optical Sensors for Medical Diagnostics : N-Acetyl-β-D-hexosaminidase, which acts on GlcNAc, has been a focus for the development of new fluorescent imaging and diagnostics methods in various fields including kidney health, cancer, and infectious disease treatment (Morsby & Smith, 2022).

  • NMR Analysis for Quantitative Determination : A quantitative determination method using proton NMR spectroscopy for GlcNAc was proposed, offering a simpler and faster alternative to HPLC methods. This method can be used for real-time analysis and evaluation of chitinase activity (Liu et al., 2011).

Mechanism of Action

Target of Action

N-[1,2-13C2]Acetyl-D-glucosamine, also known as N-acetyl-alpha-D-glucosamine, interacts with several targets. These include the Angiotensin-converting enzyme , Acetylcholinesterase , Glucosylceramidase , and Probable polysaccharide deacetylase PdaA . These targets play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, lipid metabolism, and bacterial cell wall synthesis .

Mode of Action

The compound’s interaction with its targets results in various changes. For instance, it can inhibit the Angiotensin-converting enzyme, which may affect blood pressure regulation . It can also interact with Acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter

Biochemical Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . UDP-GlcNAc is a fundamental amino sugar moiety essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components .

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its involvement in various biochemical pathways. For instance, in the hexosamine biosynthesis pathway, it contributes to the formation of UDP-GlcNAc, which is essential for protein glycosylation and other cellular processes . Additionally, it has been shown to have effects on bacterial cell walls .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nutrient availability can determine the degree of phenotypic antibiotic tolerance, and N-acetyl-D-glucosamine has been identified as a potent tolerance-suppressing agent . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

When handling N-Acetyl-D-glucosamine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

N-Acetyl-D-glucosamine has been reported to have potential applications in numerous biomedical fields such as tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment and some other useful purposes . It also holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-GZQGPNDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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